3,5-bis(methylsulfanyl)-1H-1,2,4-triazole
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Overview
Description
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with two methylsulfanyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a dithioester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of 3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential as an anticancer agent, with studies showing it can inhibit the growth of certain cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity: It inhibits specific enzymes involved in cell proliferation, leading to apoptosis of cancer cells.
Material Science: The electronic properties of the triazole ring and the methylsulfanyl groups contribute to the material’s overall conductivity and stability.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)-4H-1,2,4-triazole: Similar structure but with trifluoromethyl groups instead of methylsulfanyl groups.
3,5-Dimethyl-4H-1,2,4-triazole: Lacks the sulfur atoms, leading to different chemical properties.
4-Methyl-1,2,4-triazole-3-thiol: Contains a thiol group, which imparts different reactivity.
Uniqueness
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole is unique due to the presence of two methylsulfanyl groups, which enhance its lipophilicity and ability to interact with biological membranes. This makes it particularly interesting for applications in medicinal chemistry and materials science.
Biological Activity
3,5-bis(methylsulfanyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which is noted for its diverse biological activities. This article explores its biological activity based on recent research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
The 1,2,4-triazole ring system is recognized for its multifaceted biological properties. Compounds containing this moiety have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer activities. The specific compound this compound has garnered attention for its potential therapeutic applications due to its structural characteristics that enhance biological activity.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methodologies have been explored to optimize yield and purity. For instance:
- Reagents : Methylsulfanyl groups are introduced via nucleophilic substitution reactions.
- Conditions : Reactions are often conducted in solvents such as ethanol or DMF at elevated temperatures to facilitate the formation of the triazole ring.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against a range of pathogens. In a comparative study:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results indicate that the compound possesses notable activity against both bacterial and fungal strains .
Anti-inflammatory Effects
In vitro studies assessing the anti-inflammatory potential of this compound demonstrated its ability to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Key findings include:
- Cytokine Inhibition : The compound significantly reduced levels of TNF-α and IL-6 at concentrations ranging from 25 to 100 µg/mL.
- Cell Viability : Toxicity assays revealed over 90% cell viability at the highest tested concentrations .
Anticancer Activity
The potential anticancer effects of this compound have been explored through various assays:
- Cell Proliferation Inhibition : The compound showed IC50 values in the low micromolar range against several cancer cell lines.
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer cell proliferation and apoptosis .
Case Studies
Several studies have highlighted the promising biological activities of triazole derivatives similar to this compound:
- Thymidine Phosphorylase Inhibition : A series of triazole compounds were synthesized and evaluated for their ability to inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth. Notably, compounds with similar structural features displayed significant inhibition rates .
- Cytotoxicity in Cancer Models : Research indicated that certain triazole derivatives induced apoptosis in cancer cells through pathways involving PARP-1 inhibition .
Properties
CAS No. |
7411-22-5 |
---|---|
Molecular Formula |
C4H7N3S2 |
Molecular Weight |
161.3 g/mol |
IUPAC Name |
3,5-bis(methylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C4H7N3S2/c1-8-3-5-4(9-2)7-6-3/h1-2H3,(H,5,6,7) |
InChI Key |
DCXAZZQEURPCCG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NN1)SC |
Origin of Product |
United States |
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